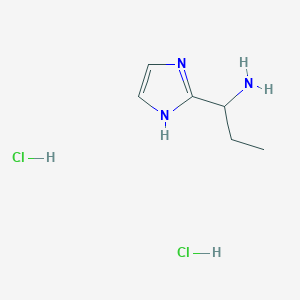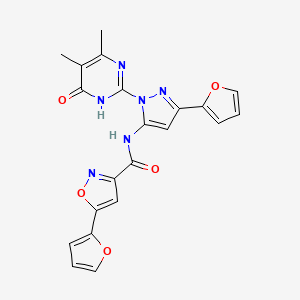![molecular formula C23H25F3N4O2 B2534187 2,2,2-Trifluoro-1-[4-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol CAS No. 1807985-31-4](/img/structure/B2534187.png)
2,2,2-Trifluoro-1-[4-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of human diseases . The compound also contains a benzoxadiazole group, which is a type of aromatic heterocycle.
Aplicaciones Científicas De Investigación
Synthesis and Characterization Techniques
The synthesis and characterization of trifluoromethylated compounds, including those with complex structures like 2,2,2-Trifluoro-1-[4-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol, involve advanced techniques that shed light on their chemical properties and potential applications. For instance, the synthesis of a series of trifluoromethylazoles showcases the intricate reactions and the determination of pKa values through 19F NMR spectroscopy, illustrating the potential for these compounds to be used in measuring pH in biological media (Jones et al., 1996). Similarly, the synthesis and molecular structure analysis of intermediates like 1-phenyl-2-(2-pyridyl)ethanol from condensation reactions provide insight into the stability and hydrogen bonding characteristics of these compounds, which are crucial for understanding their behavior in various chemical environments (Percino et al., 2015).
Catalytic Applications and Chemical Reactions
Research into the catalytic activities of compounds containing trifluoromethyl groups, like dioxidovanadium(V) complexes, reveals their utility in the oxidation of olefins. This indicates a broader application of trifluoromethylated compounds in catalysis, potentially including those with structures similar to this compound (Ghorbanloo et al., 2017). Additionally, the development of new methodologies for secondary benzylation using benzyl alcohols catalyzed by lanthanoid, scandium, and hafnium triflate demonstrates the evolving techniques in organic synthesis that could be applicable to the synthesis and modification of complex trifluoromethylated compounds (Noji et al., 2003).
Novel Fluorescent Compounds
The search for novel fluorescent organic compounds led to the synthesis and study of derivatives based on structures that may share similarities with this compound. These studies highlight the potential of such compounds in developing new materials with desirable fluorescent properties for applications in bioimaging and molecular probes (Tomoda et al., 1999).
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-[4-[4-(4-pyrrolidin-1-ylpiperidin-1-yl)-2,1,3-benzoxadiazol-6-yl]phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4O2/c24-23(25,26)22(31)16-5-3-15(4-6-16)17-13-19-21(28-32-27-19)20(14-17)30-11-7-18(8-12-30)29-9-1-2-10-29/h3-6,13-14,18,22,31H,1-2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMXQEHSFSGQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C3=CC(=CC4=NON=C34)C5=CC=C(C=C5)C(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3H-spiro[1,3-benzothiazole-2,4'-oxane]](/img/structure/B2534104.png)
![ethyl 7-benzyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2534105.png)
![3-((4-methyl-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2534107.png)
![1,3-dimethyl-5-({4-[(1Z)-3-oxobut-1-en-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B2534108.png)
![N-(3-chlorophenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2534111.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-{[1-(2-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2534113.png)
![Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate](/img/structure/B2534115.png)

![N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2534120.png)
![6-(4-tert-butylbenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2534122.png)
![3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B2534123.png)
![(2Z)-7-(diethylamino)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2534125.png)


